Conformational Restriction: Rotatable Bond Count of 1 in 477294-59-0 Versus Flexible 2-Aminobenzothiazole Amides
The ylidene bridge in 477294-59-0 limits the molecule to a single rotatable bond (the C–C bond connecting the carbonyl to the nitro-chlorophenyl ring), as computed by PubChem and corroborated by the (E)-configuration assignment [1]. By contrast, the prototypical 2-aminobenzothiazole amide N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide (CAS 313395-75-4) possesses two rotatable bonds and lacks stereochemical definition at the exocyclic nitrogen . This quantitative difference in molecular flexibility has direct consequences for entropy loss upon binding and for the reliability of pharmacophore modeling during virtual screening campaigns.
| Evidence Dimension | Rotatable bond count (molecular flexibility) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide: 2 rotatable bonds |
| Quantified Difference | 50% reduction in rotatable bonds; locked (E)-configuration vs. undefined stereochemistry |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2021.05.07 |
Why This Matters
Lower conformational entropy penalty upon target binding favors 477294-59-0 in structure-based design workflows where preorganized ligands yield clearer SAR and more interpretable docking poses.
- [1] PubChem. Compound Summary: CID 4218432 — 5-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026-05-08. View Source
